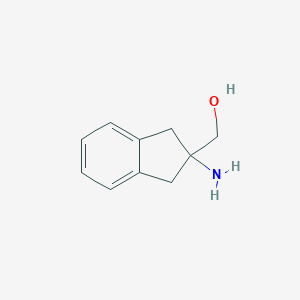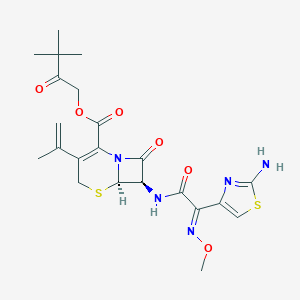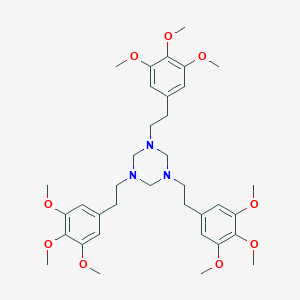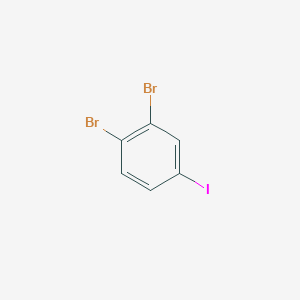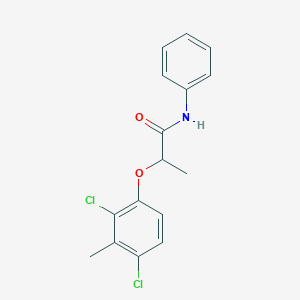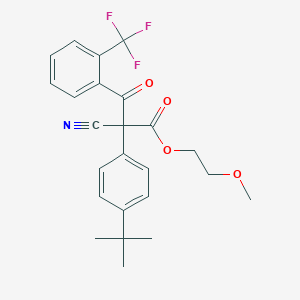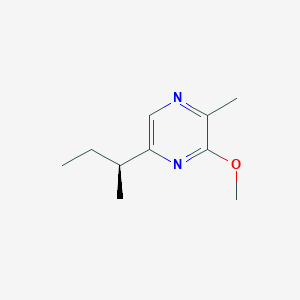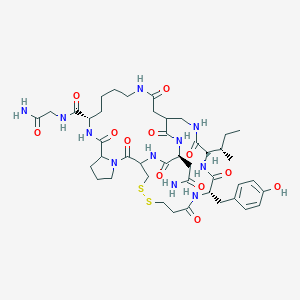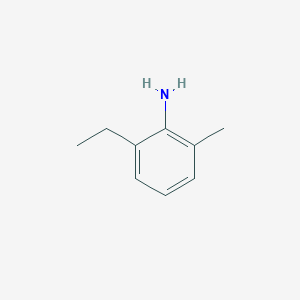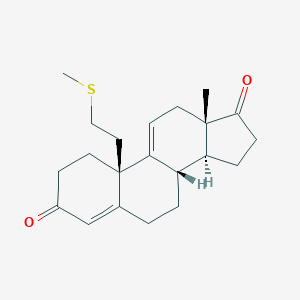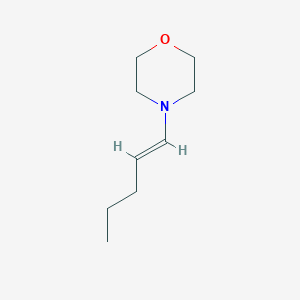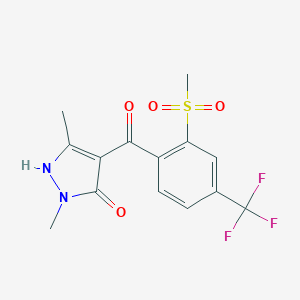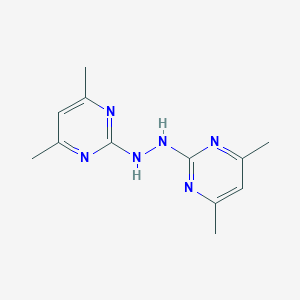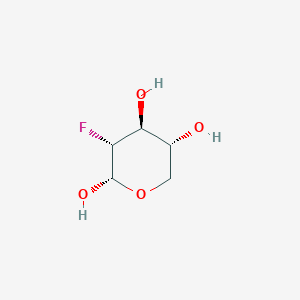
2-Deoxy-2-fluoro xylopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-fluoro xylopyranose, also known as 2-Fluoro-2-deoxy-D-xylose or 2-F-Xyl, is a synthetic sugar molecule that has gained significant attention in the field of chemical biology and medicinal chemistry. This molecule is a modified version of xylose, a natural sugar found in many plant and animal tissues. The fluorine atom on the 2-position of the xylose ring makes 2-F-Xyl a unique and useful tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2-F-Xyl is based on its structural similarity to natural sugars, which allows it to interact with enzymes and other biomolecules involved in carbohydrate metabolism. The fluorine atom on the 2-position of the xylose ring alters the reactivity and selectivity of the molecule, making it a useful tool for studying the mechanism of various enzymes.
Biochemische Und Physiologische Effekte
2-F-Xyl has been shown to have no significant toxicity or adverse effects on biological systems. It is metabolized in a similar manner to natural sugars and is excreted from the body within a few hours of administration. However, the biochemical and physiological effects of 2-F-Xyl depend on the specific biological process being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-F-Xyl in lab experiments include its unique properties, high purity, and ease of synthesis. It is also a relatively inexpensive tool compared to other synthetic molecules. However, the limitations of 2-F-Xyl include its moderate yield, limited solubility in water, and the need for specialized techniques to detect its presence in biological systems.
Zukünftige Richtungen
There are several future directions for the use of 2-F-Xyl in scientific research. One potential application is the development of new drugs that target enzymes involved in carbohydrate metabolism. Another potential direction is the use of 2-F-Xyl as a diagnostic tool for detecting glycosylation abnormalities in diseases such as cancer and diabetes. Additionally, the use of 2-F-Xyl in combination with other synthetic molecules could lead to the development of new chemical probes for studying complex biological processes.
Synthesemethoden
The synthesis of 2-F-Xyl involves several steps, starting from the commercially available xylose. The first step is the protection of the hydroxyl groups on the xylose molecule, followed by the introduction of the fluorine atom using a fluorinating agent. The final step involves deprotection of the protected hydroxyl groups to yield 2-F-Xyl. The overall yield of this synthesis is moderate, but the purity of the final product is high.
Wissenschaftliche Forschungsanwendungen
2-F-Xyl has been used as a probe molecule to study various biological processes, including glycosylation, glycoprotein synthesis, and carbohydrate metabolism. It has also been used as a substrate for enzymes involved in the biosynthesis of glycosidic linkages. The unique properties of 2-F-Xyl make it an ideal tool for studying the role of carbohydrates in biological systems.
Eigenschaften
CAS-Nummer |
129939-84-0 |
|---|---|
Produktname |
2-Deoxy-2-fluoro xylopyranose |
Molekularformel |
C5H9FO4 |
Molekulargewicht |
152.12 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(7)1-10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4+,5+/m1/s1 |
InChI-Schlüssel |
YVMHSZGJGHRGOD-MBMOQRBOSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
SMILES |
C1C(C(C(C(O1)O)F)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)F)O)O |
Synonyme |
alpha-D-Xylopyranose,2-deoxy-2-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



